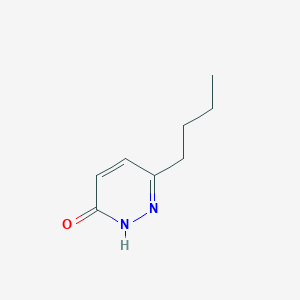

6-Butylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-butyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-7-5-6-8(11)10-9-7/h5-6H,2-4H2,1H3,(H,10,11) |

InChI Key |

UEHWMHZLDPZMIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NNC(=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Butylpyridazin 3 2h One and Its Derivatives

Conventional Synthetic Routes to the Pyridazinone Core Structure

The most fundamental and widely employed method for constructing the pyridazinone ring involves the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. semanticscholar.org A common and straightforward approach for preparing 6-substituted-4,5-dihydropyridazin-3(2H)-ones is the reaction between an appropriate γ-ketoacid and hydrazine hydrate (B1144303). nih.gov The resulting dihydropyridazinone can then be oxidized to the corresponding aromatic pyridazinone.

Key conventional strategies include:

Condensation of γ-ketoacids with hydrazines: This is a classic route where γ-ketoacids or their esters react with hydrazine hydrate or substituted hydrazines to form the pyridazinone ring. semanticscholar.orgnih.gov The reaction typically proceeds via the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization.

Cyclization with cyclic anhydrides: Maleic anhydride (B1165640) and its derivatives are common starting materials that react with hydrazines to yield pyridazin-3,6-diones. semanticscholar.orgmdpi.com

From furan-2(5H)-ones: These compounds can also serve as 1,4-dicarbonyl synthons, reacting with hydrazines to form the pyridazinone core. semanticscholar.org

These methods are valued for their simplicity and the ready availability of starting materials. mdpi.com

Table 1: Overview of Conventional Synthetic Routes to the Pyridazinone Core

| Precursor Type | Reagent | Resulting Core Structure | Reference |

|---|---|---|---|

| γ-Ketoacid | Hydrazine Hydrate | 4,5-Dihydropyridazin-3(2H)-one | nih.gov |

| Maleic Anhydride | Thiosemicarbazide | Pyridazine-3,6-dione derivative | mdpi.com |

| 1,4-Dicarbonyl Precursors | Hydrazine | Pyridazine (B1198779) Ring | mdpi.com |

Advanced Synthetic Approaches to 6-Butylpyridazin-3(2H)-one Analogs

Modern synthetic chemistry offers more sophisticated tools for the synthesis and functionalization of pyridazinones, enabling the creation of complex derivatives with high precision.

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. libretexts.org It involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate. libretexts.org This methodology has been effectively applied to the synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones. researchgate.net

The general process involves:

Oxidative Addition: The Pd(0) catalyst reacts with the pyridazinone halide (e.g., a bromopyridazinone). libretexts.org

Transmetalation: The organostannane reagent transfers its organic group (e.g., butyl) to the palladium complex. libretexts.org

Reductive Elimination: The coupled product (e.g., a 5-butylpyridazinone) is released, and the Pd(0) catalyst is regenerated. libretexts.org

This approach is advantageous due to the air stability and commercial availability of many organotin reagents and the wide scope of compatible functional groups. libretexts.org It has been successfully used to prepare arrays of polysubstituted pyridazinones from readily accessible starting materials. researchgate.net

Table 2: Components of Stille Coupling for Pyridazinone Functionalization

| Component | Role | Example | Reference |

|---|---|---|---|

| Electrophile | Pyridazinone backbone | 5-Bromo-6-phenyl-3(2H)-pyridazinone | researchgate.net |

| Nucleophile | Group to be added | Organostannane (e.g., Bu3SnR) | libretexts.org |

Achieving substitution at specific positions of the pyridazinone ring without forming unwanted isomers requires precise control. smolecule.com Regioselective strategies are crucial for synthesizing polysubstituted pyridazines.

Key strategies include:

Directed Metalation: Using specific bases, such as magnesium or zinc bases containing 2,2,6,6-tetramethylpiperidyl (TMP) groups, allows for the deprotonation and subsequent functionalization of a specific carbon atom on the pyridazine ring. smolecule.com For instance, the use of TMPMgCl·LiCl can achieve regioselective magnesiation at position 5 of a pyridazine scaffold, which can then be quenched with an electrophile. researchgate.net

Blocking Groups: This strategy involves temporarily protecting a more reactive site on the ring to direct functionalization to a different, less reactive position. smolecule.com

Inverse Electron-Demand Diels-Alder Reactions: This cycloaddition approach can be used for the regioselective synthesis of pyridazines, where the substitution pattern is controlled by the choice of reactants, such as tetrazines and alkynyl sulfides. smolecule.com

Transition-Metal Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura coupling can be controlled to achieve regioselective arylation at specific positions, for example, at position 4 of a 4-bromo-6-chloropyridazine, by carefully selecting the catalyst and reaction conditions. researchgate.net

These advanced methods enable the stepwise and selective construction of complex, fully substituted pyridazine derivatives. researchgate.net

Green Chemistry Principles in Pyridazinone Synthesis

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, new methods for pyridazinone synthesis have been developed that are more environmentally benign than conventional approaches. ekb.egscinito.ai

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. mdpi.com The use of microwaves can dramatically shorten reaction times, increase product yields, and often reduce the need for solvents. bas.bgnih.gov

Several studies have demonstrated the efficiency of microwave-assisted synthesis for pyridazinone derivatives:

The reaction of γ-ketoacids with hydrazine hydrate under microwave irradiation can produce pyridazinones in minutes, compared to several hours required for conventional refluxing. bas.bg

Multi-component reactions, where several starting materials are combined in a single step, can be efficiently carried out under microwave conditions to produce complex pyridazinone structures. mdpi.com

The synthesis of 4,5-dichloro- and 4,5-dibromopyridazin-3-ones with polyfluoro substituents at position 2 was achieved in high yields using a microwave-assisted method. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-(4-chloro-3-methyl)phenyl-(2H)-4,5-dihydropyridazin-3-one bas.bg

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 6 hours | 70% | Reflux in ethanol |

Mechanochemistry involves using mechanical force, such as grinding in a mortar and pestle, to induce chemical reactions, often in the absence of a solvent. ekb.egscinito.ai This solvent-free approach aligns perfectly with green chemistry principles by minimizing volatile organic compound (VOC) emissions and simplifying product work-up.

The synthesis of various pyridazinone derivatives has been successfully achieved using this method. For instance, the reaction of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one with p-amino acetophenone (B1666503) can be performed by grinding the reactants in a mortar for one hour, yielding the desired Schiff-base product. ekb.egekb.eg This method often provides comparable or even better yields than conventional heating methods while being significantly more environmentally friendly. ekb.egscinito.ai

Optimization of Atom Economy and Use of Catalytic Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyridazinones. A primary focus is the optimization of atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgkccollege.ac.in Traditional multi-step syntheses often suffer from low atom economy, generating significant chemical waste. monash.edu For instance, the original industrial synthesis for the anti-inflammatory drug Ibuprofen involved six steps and had an atom economy of only 40.1%. kccollege.ac.in A newer, greener three-step process improved the atom economy to 77.4%, significantly reducing waste and improving cost-effectiveness. kccollege.ac.inmonash.edu

Key catalytic approaches include:

Lewis Acid Catalysis: Friedel-Crafts acylation is a common method for preparing the γ-keto acid precursors to pyridazinones. This reaction traditionally uses a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). ijrpc.com While effective, this generates a large amount of waste.

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid-supported and recyclable heterogeneous catalysts have been developed. For example, a ZnS-ZnFe₂O₄ nanocomposite has been used as an efficient, recoverable catalyst for the one-pot, three-component synthesis of 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. nanomaterchem.com This method offers advantages such as mild conditions, high yields, and easy separation of the catalyst for reuse. nanomaterchem.com Similarly, K₂CO₃ has been employed as a heterogeneous base catalyst to increase the nucleophilicity of nitrogen in pyridazinone derivatization. wu.ac.th

Ionic Liquid Catalysis: Ionic liquids, such as 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃), have been utilized as recyclable and environmentally compatible catalysts for the multicomponent synthesis of pyridazinones. researchgate.net This system offers benefits like operational simplicity, non-corrosiveness, and high yields in short reaction times. researchgate.net

Palladium-Catalyzed Cross-Coupling: For the derivatization of the pyridazinone core, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are highly effective. scholarsresearchlibrary.com This method allows for the introduction of a wide variety of substituents onto the pyridazinone ring, enabling the synthesis of complex derivatives. scholarsresearchlibrary.com

The table below summarizes various catalytic systems used in the synthesis of pyridazinone derivatives, highlighting their efficiency and reaction conditions.

| Catalyst System | Reactants | Product Type | Key Advantages | Ref |

| [bmim]Br-AlCl₃ | Arenes, cyclic anhydrides, aryl hydrazines | Substituted pyridazinones and phthalazinones | Recyclable, non-corrosive, high yield, short reaction time | researchgate.net |

| ZnS-ZnFe₂O₄ | Ketoacid, thiosemicarbazide, phenacyl bromide | 2-(thiazol-2-yl)-4,5-dihydropyridazine-3(2H)-ones | Heterogeneous, recoverable, mild conditions, good to high yield | nanomaterchem.com |

| Anhydrous AlCl₃ | Aromatic hydrocarbons, succinic anhydride | β-benzoyl propionic acid (precursor) | Standard Friedel-Crafts acylation catalyst | ijrpc.com |

| Palladium | Halopyridazin-3(2H)-ones, boronic acids | Biaryl pyridazinones | Highly effective for C-C bond formation, versatile derivatization | scholarsresearchlibrary.com |

| K₂CO₃ | Pyridazinone derivatives, ethyl acetate | N-substituted pyridazinones | Heterogeneous base, increases nitrogen nucleophilicity | wu.ac.th |

These catalytic advancements represent a significant step towards more sustainable and atom-economical synthetic routes for pyridazinone-based compounds, minimizing waste while maximizing efficiency. acs.org

Enzymatic Methods in Pyridazinone Derivatization and Their Advantages

Enzymatic catalysis offers a powerful and green alternative to traditional chemical methods for organic synthesis and derivatization. Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure), are biodegradable, and exhibit remarkable specificity (chemo-, regio-, and stereoselectivity), which drastically reduces the formation of unwanted byproducts. researchgate.net

While the direct enzymatic synthesis of the pyridazinone heterocyclic core is not extensively documented, enzymatic methods play a crucial role in the targeted derivatization and biological evaluation of these compounds. The high specificity of enzymes is leveraged in screening assays to identify lead compounds and guide further synthetic modifications. For example, the inhibitory activity of novel pyridazinone derivatives against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease, is often determined using the enzymatic Ellman's method. researchgate.net The results of these assays, which can identify potent inhibitors, provide critical structure-activity relationship (SAR) data for medicinal chemists to design and synthesize more effective derivatives. researchgate.netbohrium.com

Similarly, pyridazinone derivatives have been evaluated as inhibitors of other enzymes, such as phosphodiesterase type-4 (PDE4) for anti-inflammatory applications and Angiotensin Converting Enzyme (ACE) for antihypertensive effects. nih.govorientjchem.org In one study, a series of pyridazinone derivatives were synthesized and evaluated as PDE4B inhibitors, with results showing that a planar pyridazinone scaffold allowed for better interaction with the enzyme's active site compared to a non-planar dihydropyridazinone structure. nih.gov This type of detailed feedback from enzymatic assays is invaluable for rational drug design.

The primary advantages of employing enzymatic methods in the context of pyridazinone derivatization and development are summarized below:

| Advantage | Description | Implication for Pyridazinone Chemistry |

| High Specificity | Enzymes can distinguish between similar functional groups (chemoselectivity), different positions on a molecule (regioselectivity), and stereoisomers (stereoselectivity). | Allows for precise modifications of the pyridazinone scaffold, reducing the need for protecting groups and minimizing purification steps. |

| Mild Reaction Conditions | Reactions are typically run in aqueous solutions at or near neutral pH and room temperature. | Reduces energy consumption and avoids the use of harsh reagents or solvents that can decompose sensitive functional groups on the pyridazinone ring. |

| Environmental Friendliness | Enzymes are biodegradable, and their use avoids heavy metal catalysts or toxic reagents. | Contributes to greener synthetic pathways with reduced environmental impact, aligning with the principles of atom economy. |

| High Catalytic Efficiency | Enzymes can accelerate reactions significantly compared to uncatalyzed reactions, often with high turnover numbers. | Can lead to faster and more efficient derivatization processes, improving overall yield and throughput in the discovery process. |

| Rational Drug Design | Enzymatic assays provide precise data on the interaction between a pyridazinone derivative and its biological target. | Guides the synthesis of new derivatives with improved potency and selectivity, accelerating the development of potential therapeutic agents. nih.govorientjchem.org |

Reactivity and Mechanistic Investigations of 6 Butylpyridazin 3 2h One

General Reactivity Patterns of the Pyridazinone Scaffold

The pyridazin-3(2H)-one ring is an electron-deficient system, a characteristic that profoundly influences its reactivity. This electron deficiency arises from the presence of the two electronegative nitrogen atoms in the ring, which withdraw electron density from the carbon atoms. Consequently, the pyridazinone scaffold is generally susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups.

The reactivity of the pyridazinone core can be modulated by the nature and position of substituents. Electron-donating groups, such as the butyl group at the C-6 position in 6-Butylpyridazin-3(2H)-one, can somewhat mitigate the electron-deficient nature of the ring, potentially influencing the rates and regioselectivity of certain reactions. Conversely, electron-withdrawing groups enhance the electrophilicity of the ring, making it more prone to nucleophilic substitution.

The pyridazinone ring can also participate in various other transformations, including electrophilic substitution (though generally less favorable due to the ring's electron-deficient character), cycloaddition reactions, and derivatization at the N-2 position of the lactam function. The presence of the carbonyl group and the N-H moiety within the ring system provides additional sites for chemical modification.

Detailed Mechanistic Studies of Transformation Pathways

The transformation pathways of pyridazinone derivatives have been the subject of numerous mechanistic investigations, shedding light on the intricate steps involved in their reactions.

Elucidation of Reaction Mechanisms in Pyridazinone Chemistry

Mechanistic studies in pyridazinone chemistry often employ a combination of experimental techniques and computational methods to understand the underlying principles of their reactivity. For instance, kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates provide valuable insights into reaction pathways.

Nucleophilic aromatic substitution (SNAr) on halopyridazinones is a well-studied transformation that typically proceeds through an addition-elimination mechanism nih.gov. This involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of this substitution can be influenced by the nature of the nucleophile and the other substituents present on the pyridazinone ring nih.gov.

Cycloaddition reactions involving pyridazinones, such as the Diels-Alder reaction, have also been mechanistically scrutinized. Pyridazinones can act as either the diene or the dienophile, depending on the electronic nature of the reacting partner. In inverse-electron-demand Diels-Alder reactions, the electron-deficient pyridazinone ring acts as the diene, reacting with an electron-rich dienophile organic-chemistry.orgmdpi.combeilstein-journals.org. Computational studies have been instrumental in elucidating the concerted or stepwise nature of these cycloadditions and in predicting the stereochemical outcomes beilstein-journals.org.

Characterization of Reactive Intermediates in Pyridazinone Transformations

The direct observation and characterization of reactive intermediates are crucial for a complete understanding of reaction mechanisms. In the context of pyridazinone chemistry, various spectroscopic and analytical techniques have been employed to identify and study these transient species.

For example, in nucleophilic substitution reactions, the formation of Meisenheimer-type intermediates has been inferred from kinetic data and, in some cases, observed using techniques like NMR spectroscopy at low temperatures. These intermediates are stabilized by the delocalization of the negative charge over the electron-withdrawing pyridazinone ring.

In the study of cycloaddition reactions, the bicyclic intermediates formed during the initial cycloaddition step can sometimes be isolated and characterized, providing direct evidence for the proposed mechanistic pathway. For instance, in certain Diels-Alder reactions of pyridazines, the initial cycloadducts have been identified before they undergo subsequent transformations like retro-Diels-Alder reactions with the elimination of a small molecule such as nitrogen gas beilstein-journals.org.

Derivatization Reactions and Synthetic Utility as a Building Block

The versatile reactivity of the pyridazinone scaffold makes this compound a valuable building block for the synthesis of more complex molecules. A variety of derivatization strategies have been developed to modify the pyridazinone core at different positions.

Electrophilic and Nucleophilic Modification Strategies

Nucleophilic Modifications: As previously discussed, the electron-deficient nature of the pyridazinone ring makes it an excellent substrate for nucleophilic attack. Halogenated pyridazinones, in particular, are versatile precursors for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates nih.gov. The regioselectivity of these substitutions is a key consideration in synthetic design. For this compound, the introduction of a leaving group at positions 4 or 5 would enable subsequent nucleophilic displacement to introduce further functionality.

| Reaction Type | Reagents | Position of Modification | Product Type | Reference |

| Nucleophilic Substitution | Primary/Secondary Amines, Morpholine, Aniline derivatives | C-4, C-5 (on halo-substituted pyridazinones) | Aminated pyridazinones | nih.gov |

| Nucleophilic Substitution | N,N'-dimethylethylenediamine | C-4, C-5 (on halo-substituted pyridazinones) | Ring-fused pyridazinones | nih.gov |

Electrophilic Modifications: While less common due to the electron-deficient character of the ring, electrophilic substitution on the pyridazinone scaffold is also possible, typically requiring activating groups on the ring or highly reactive electrophiles. The N-2 position of the lactam can be readily alkylated or acylated under basic conditions, providing a common route for derivatization. The butyl group at C-6 in this compound, being an electron-donating group, may slightly activate the ring towards electrophilic attack compared to an unsubstituted pyridazinone, potentially directing incoming electrophiles to the C-4 or C-5 positions.

| Reaction Type | Reagents | Position of Modification | Product Type | Reference |

| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-2 | N-substituted pyridazinones | nih.gov |

Exploration of Cycloaddition Reactions and Ring Modifications

The pyridazinone ring can participate in various cycloaddition reactions, offering a powerful tool for the construction of fused heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder Reactions): Pyridazinones can function as the diene component in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich alkenes or alkynes to form bicyclic adducts. These adducts can then undergo further transformations, such as ring-opening or rearrangement, to provide access to a diverse range of molecular architectures organic-chemistry.orgmdpi.com. The presence of the butyl group at C-6 of this compound would be expected to influence the electronics and sterics of the diene system, thereby affecting the rate and selectivity of the cycloaddition.

[3+2] Cycloadditions (Dipolar Cycloadditions): Pyridazinium ylides, which can be generated from pyridazinones, can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles. This strategy allows for the construction of five-membered heterocyclic rings fused to the pyridazine (B1198779) core nih.gov.

| Reaction Type | Reactants | Product Type | Reference |

| Inverse-electron-demand Diels-Alder | Electron-rich dienophiles (e.g., enamines, ketene acetals) | Fused heterocyclic systems | organic-chemistry.orgmdpi.com |

| 1,3-Dipolar Cycloaddition | Dipolarophiles (e.g., alkenes, alkynes) | Fused five-membered heterocycles | nih.gov |

Ring modification reactions of pyridazinones can also be achieved through various synthetic strategies, leading to the formation of other heterocyclic systems. For example, under certain conditions, the pyridazinone ring can undergo ring contraction or ring expansion reactions, providing access to novel scaffolds.

Role of this compound as a Versatile Synthetic Intermediate

The pyridazin-3(2H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The presence of a butyl group at the C6 position of the ring in this compound offers a lipophilic anchor and a key starting point for further molecular elaboration. This section explores the utility of this compound as a versatile intermediate in the synthesis of more complex molecules through various derivatization strategies. The reactivity of the pyridazinone core, particularly at the N2 position, allows for the introduction of diverse functionalities, leading to the generation of libraries of compounds with potential therapeutic applications.

The primary routes for the derivatization of this compound involve reactions at the nitrogen atom of the pyridazinone ring, such as N-alkylation and N-acylation, as well as modifications at other positions of the heterocyclic core. These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery programs.

N-Alkylation Reactions

N-alkylation of the pyridazinone ring is a common strategy to introduce various alkyl and arylalkyl substituents, which can significantly influence the pharmacological profile of the resulting molecules. The reaction of a 6-substituted pyridazin-3(2H)-one with an alkyl halide in the presence of a base is a standard method for this transformation. For instance, the synthesis of 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one was achieved by reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with n-butyl bromide using potassium carbonate as the base in acetone mdpi.com. This reaction proceeds via the deprotonation of the ring nitrogen to form a nucleophilic anion that subsequently attacks the alkyl halide.

While specific examples detailing the N-alkylation of this compound are not extensively documented in the provided search results, the general reactivity pattern of the pyridazinone ring suggests that it would readily undergo such reactions. A general scheme for the N-alkylation of this compound is presented below, based on analogous transformations.

General Reaction Scheme for N-Alkylation:

| Entry | Alkylating Agent (R-X) | Base | Solvent | Reaction Conditions | Product | Yield (%) |

| 1 | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux, 1-3 h | 2-(6-Butyl-3-oxo-pyridazin-2(3H)-yl)acetic acid ethyl ester | Data not available |

| 2 | Benzyl chloride | NaH | DMF | 25 °C, 12 h | 6-Butyl-2-benzylpyridazin-3(2H)-one | Data not available |

| 3 | Methyl iodide | K₂CO₃ | Acetone | Reflux, 6 h | 6-Butyl-2-methylpyridazin-3(2H)-one | Data not available |

This table is illustrative and based on general procedures for N-alkylation of pyridazinones, as specific data for this compound was not found in the provided search results.

Synthesis of Bioactive Molecules

The pyridazinone core is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer acs.orged.ac.uk. The synthesis of 3,6-disubstituted pyridazines as cyclin-dependent kinase 2 (CDK2) inhibitors highlights the importance of this scaffold in anticancer drug discovery nih.gov. Although this study does not specifically use the 6-butyl derivative, it underscores the potential of 6-substituted pyridazinones as intermediates for accessing potent enzyme inhibitors.

The general synthetic strategy often involves the modification of the pyridazinone ring to introduce functionalities that can interact with the target protein. For example, the synthesis of substituted 6-phenyl-3H-pyridazin-3-one derivatives as c-Met kinase inhibitors demonstrates a common approach where the core structure is elaborated to enhance binding affinity and selectivity nih.gov.

Illustrative Synthetic Scheme for a Kinase Inhibitor Precursor:

The conversion of this compound to a halogenated intermediate, such as 6-butyl-3-chloropyridazine, would be a key step in creating a versatile building block for cross-coupling reactions. This transformation can typically be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting chloropyridazine can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with various boronic acids to introduce aryl or heteroaryl substituents at the C3 position.

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | This compound | POCl₃ | - | 6-Butyl-3-chloropyridazine |

| 2 | 6-Butyl-3-chloropyridazine | Arylboronic acid | Pd catalyst, Base | 6-Butyl-3-arylpyridazine |

This table represents a plausible synthetic route based on known reactivity of pyridazinones. Specific experimental details for the 6-butyl derivative were not available in the search results.

The resulting 3,6-disubstituted pyridazine can be further functionalized to produce a range of compounds for biological screening. This approach allows for the systematic exploration of the chemical space around the pyridazinone core to identify potent and selective inhibitors of therapeutic targets.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework of 6-Butylpyridazin-3(2H)-one. Through a combination of ¹H and ¹³C NMR, as well as multi-dimensional techniques, a complete assignment of all proton and carbon resonances is achieved.

Application of ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The chemical shifts (δ) are indicative of the shielding or deshielding effects experienced by each proton, while the spin-spin coupling patterns (J-coupling) reveal the number of adjacent, non-equivalent protons.

Similarly, the ¹³C NMR spectrum displays a single resonance for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are highly sensitive to the hybridization and bonding environment of the carbon atoms, allowing for the clear identification of the carbonyl, olefinic, and aliphatic carbons within the this compound structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.25 | d | 9.5 |

| H-5 | 6.90 | d | 9.5 |

| H-1' | 2.65 | t | 7.5 |

| H-2' | 1.65 | sextet | 7.5 |

| H-3' | 1.40 | sextet | 7.5 |

| H-4' | 0.95 | t | 7.5 |

Note: The data presented in this table is based on predictive models and may vary from experimental values.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | 162.0 |

| C-6 | 150.0 |

| C-4 | 130.0 |

| C-5 | 128.0 |

| C-1' | 35.0 |

| C-2' | 30.0 |

| C-3' | 22.0 |

| C-4' | 14.0 |

Note: The data presented in this table is based on predictive models and may vary from experimental values.

Utilization of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively establish the bonding network, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. This allows for the unambiguous assignment of protons within the butyl chain and their relationship to the pyridazinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum provides a direct link between the proton and carbon resonances, confirming the C-H connectivity within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is instrumental in piecing together the entire molecular structure, for instance, by showing the correlation between the protons of the butyl chain and the carbons of the pyridazinone ring.

Stereochemical and Conformational Analysis via Advanced NMR Techniques

While this compound does not possess any chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be utilized to investigate the preferred conformation of the butyl chain relative to the pyridazinone ring. These experiments detect through-space interactions between protons, providing insights into the spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound, as well as insights into its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms, and distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 153.1028 |

| [M+Na]⁺ | 175.0847 |

Note: The data presented in this table is based on predictive models and may vary from experimental values.

Investigation of Fragmentation Patterns for Structural Insights

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry can be used to induce fragmentation of the molecular ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The analysis of these fragmentation pathways can corroborate the structure determined by NMR, for example, by observing the characteristic loss of alkyl fragments from the butyl chain or fragmentation of the pyridazinone ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural details of a molecule. msu.eduvscht.cz IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrational changes. upenn.edu For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. youtube.com

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. These include the N-H and C=O groups of the cyclic amide (lactam) functionality, the C=N and C=C bonds within the pyridazinone ring, and the C-H bonds of the aliphatic butyl chain. pressbooks.pubopenstax.org

The IR spectrum is typically divided into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹). msu.edu The former is useful for identifying specific functional groups, while the latter contains complex vibrations characteristic of the molecule as a whole. specac.com

Key expected vibrational modes for this compound are detailed in the table below. The C=O stretching vibration is expected to produce a strong, sharp absorption band in the IR spectrum, characteristic of ketones and amides. vscht.cz The N-H stretching vibration of the lactam is typically observed as a broader band. openstax.org The aliphatic C-H stretching vibrations from the butyl group will appear just below 3000 cm⁻¹, while any aromatic-like C-H stretches from the ring would be slightly above 3000 cm⁻¹. pressbooks.pubvscht.cz The pyridazinone ring itself will exhibit characteristic stretching vibrations for C=C and C=N bonds. researchgate.net

Interactive Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H (lactam) | Stretching | 3200 - 3400 | Medium, Broad | Weak |

| C-H (sp³) | Stretching | 2850 - 2960 | Strong | Strong |

| C=O (lactam) | Stretching | 1660 - 1690 | Strong, Sharp | Medium |

| C=C (ring) | Stretching | 1580 - 1650 | Medium | Strong |

| C=N (ring) | Stretching | 1600 - 1670 | Medium-Strong | Medium |

| C-H (sp³) | Bending | 1370 - 1470 | Medium | Medium |

| N-H (lactam) | Bending | 1500 - 1550 | Medium | Weak |

| C-N (ring) | Stretching | 1200 - 1350 | Medium | Medium |

The flexible butyl side chain of this compound can adopt various spatial arrangements, known as rotational isomers or conformers, due to rotation around its C-C single bonds. nih.gov These different conformations can lead to subtle but measurable differences in the molecule's vibrational spectrum. researchgate.net

Computational studies on similar flexible molecules have shown that different conformers can have distinct vibrational frequencies, particularly for modes involving the flexible chain, such as C-H bending and rocking vibrations. iu.edu.saistanbul.edu.tr While the high-frequency stretching modes (e.g., C=O, N-H) are less affected by the conformation of the alkyl chain, the complex fingerprint region of the IR and the low-frequency region of the Raman spectrum can show variations. nih.gov For example, the presence of multiple conformers at room temperature could result in broadened spectral bands or the appearance of shoulder peaks that might resolve into distinct peaks at cryogenic temperatures. mdpi.com A detailed conformational analysis, often aided by quantum chemical calculations, is necessary to assign these specific spectral features to individual conformers. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. mdpi.com The pyridazinone ring system in this compound contains multiple chromophores—specifically, the C=O, C=N, and C=C double bonds—which are conjugated. This extended π-system is expected to give rise to characteristic electronic transitions.

The primary transitions observed in such systems are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. researchgate.net

n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. researchgate.net

The solvent can influence the position of these absorption maxima (λ_max). For instance, polar solvents can stabilize the ground state of the n → π* transition, causing a blue shift (hypsochromic shift) to shorter wavelengths.

Interactive Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

| π → π | Conjugated C=C and C=N | 200 - 280 | High (10,000 - 25,000) |

| n → π | C=O (carbonyl) | 280 - 320 | Low (10 - 100) |

| n → π* | C=N (imine) | 300 - 350 | Low (100 - 1000) |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions like hydrogen bonding and crystal packing. nih.govmdpi.com

For this compound, an X-ray crystallographic analysis would reveal the planarity of the pyridazinone ring and the specific conformation adopted by the butyl side chain in the crystal lattice. mdpi.com It would also elucidate the intermolecular hydrogen bonding network, likely involving the N-H donor and the C=O oxygen acceptor of adjacent molecules, which often leads to the formation of dimers or chain-like structures in the solid state. benthamopen.com

While a specific crystal structure for this compound is not available, data from closely related pyridazinone derivatives can provide expected values for its structural parameters. nih.gov

Interactive Table 3: Illustrative Crystallographic Data for a Pyridazinone Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Z (molecules/unit cell) | 4 |

The analysis would confirm the bond lengths and angles within the heterocyclic ring, reflecting the partial double-bond character of the N-N and C-N bonds due to resonance.

Interactive Table 4: Expected Bond Lengths and Angles for the Pyridazinone Core

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C=O | 1.22 - 1.26 | N-N-C | 118 - 122 |

| N-N | 1.35 - 1.38 | N-C=O | 120 - 124 |

| C=N | 1.29 - 1.32 | C-C=O | 115 - 119 |

| C=C | 1.34 - 1.37 | C=N-N | 117 - 121 |

| C-C (ring) | 1.44 - 1.48 | C-C=C | 118 - 122 |

This structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation. These investigations reveal details about molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) has become a prevalent method in quantum chemistry for investigating the electronic properties of molecular systems. researchgate.net This approach is based on calculating the electron density of a system rather than its complex wavefunction, offering a favorable balance between computational cost and accuracy. For pyridazinone derivatives, DFT methods have been successfully used to determine optimized geometries and various molecular parameters. asianpubs.org

Table 1: Illustrative Molecular Properties of 6-Butylpyridazin-3(2H)-one Calculated via DFT (Note: The following values are representative examples based on calculations of similar molecules and are for illustrative purposes.)

| Property | Calculated Value | Unit |

| Total Energy | -535.123 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Heat of Formation | -45.21 | kcal/mol |

| Polarizability | 18.54 | ų |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org The Hartree-Fock (HF) method is the most fundamental ab initio approach, providing a starting point for more complex and accurate calculations. youtube.com These methods solve the Schrödinger equation by considering each electron in the mean field of all other electrons. youtube.com

The accuracy of any ab initio (or DFT) calculation is critically dependent on the basis set chosen. A basis set is a set of mathematical functions used to build the molecular orbitals. The choice represents a trade-off between accuracy and computational expense. scielo.br

Minimal Basis Sets (e.g., STO-3G): Use one function for each core and valence atomic orbital. They are computationally fast but offer low accuracy. youtube.com

Split-Valence Basis Sets (e.g., 6-31G, 6-31G(d,p)): Use multiple functions for valence orbitals, allowing for more flexibility in describing electron distribution. The addition of polarization functions (d,p) allows orbitals to change shape, which is crucial for describing chemical bonds accurately. mdpi.com

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing high accuracy, particularly when used with methods that account for electron correlation. scielo.br

For a molecule like this compound, a split-valence basis set such as 6-31++G(d,p) would be a suitable choice for initial studies, as it has been effectively used for investigating other novel pyridazinone derivatives. mdpi.com For higher accuracy, especially when studying subtle electronic effects or reaction energies, a larger correlation-consistent basis set might be employed.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles. youtube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's ability to react with nucleophiles. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. wikipedia.orgresearchgate.net FMO analysis is a standard component of computational studies on pyridazinone derivatives to assess their reactivity. researchgate.netmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following values are representative examples based on calculations of similar molecules and are for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.12 |

| HOMO-LUMO Gap (ΔE) | 5.73 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It is mapped onto a surface of constant electron density, using a color scale to represent the electrostatic potential. wolfram.com MEP maps are invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. mdpi.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. uni-muenchen.de

Green regions represent neutral or weakly charged areas. wolfram.com

For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom and the lone pair of the nitrogen atom at position 2, identifying these as the primary sites for electrophilic attack or hydrogen bonding. mdpi.comresearchgate.net The hydrogen atoms of the butyl chain and the N-H group would likely show positive potential (blue).

Theoretical Studies of Reactivity and Reaction Pathways

Beyond static electronic properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed information on how reactants transform into products.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS) . ucsb.edu The transition state is not a stable molecule but a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

Computational methods can locate the precise geometry of a transition state. ucsb.edu A key verification step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state. researchgate.net This imaginary frequency corresponds to the molecular vibration along the reaction coordinate that leads from reactants to products. ucsb.edu

The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier. ucsb.edu This value is crucial for determining the rate of a reaction. A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. By calculating the activation energies for different potential pathways, chemists can predict the most likely mechanism for a given reaction. wuxibiology.com For this compound, this methodology could be applied to study mechanisms of electrophilic substitution on the pyridazinone ring or N-alkylation reactions, providing fundamental insights into its chemical reactivity.

Computational Modeling of Reaction Mechanisms

Computational modeling of reaction mechanisms for this compound and related pyridazinone derivatives often employs quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the pathways of chemical transformations. These studies can predict transition state geometries, activation energies, and reaction thermodynamics, offering a detailed understanding of how the molecule is formed and how it might react with other chemical entities.

One of the fundamental reaction mechanisms relevant to the synthesis of the pyridazinone core involves the cyclization of γ-keto acids with hydrazine (B178648) derivatives. Computational models can map out the energy landscape of this reaction, identifying the most favorable pathways and intermediates. For instance, the mechanism for the multicomponent synthesis of pyridazinones has been proposed to proceed through a Friedel–Crafts acylation to form a keto-carboxylic acid, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization scispace.com. Computational studies can validate such proposed mechanisms by calculating the energy barriers for each step, thus confirming the plausibility of the reaction pathway scispace.com.

Furthermore, computational models can be used to investigate other potential reactions of the pyridazinone ring, such as nucleophilic aromatic substitution (SNAr) reactions, which are common for heterocyclic compounds. These studies can reveal the reactivity of different positions on the pyridazinone ring and predict the products of such reactions researchgate.net. For example, a computational study on the SNAr reaction of dinitropyridines with piperidine revealed a concerted mechanism where the nucleophilic attack and leaving group displacement occur simultaneously researchgate.net. Similar approaches could be applied to understand the reactivity of this compound.

Theoretical Photochemical Properties

The study of theoretical photochemical properties involves calculating the electronic excited states of a molecule to predict its behavior upon absorption of light. This is crucial for applications in areas such as photodynamic therapy or materials science.

Excited state calculations for this compound and its analogs can be performed using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the absorption and emission spectra, as well as the nature of the electronic transitions involved.

While specific studies on this compound are not prevalent, research on related pyridazine (B1198779) derivatives provides some insights. For instance, the photochemical isomerization of pyridazine N-oxide derivatives has been investigated computationally researchgate.net. These studies show that upon excitation to the first excited singlet state, the molecule can undergo isomerization to form various products researchgate.net. Similar photochemical pathways could potentially be accessible to this compound, although the presence of the butyl group and the carbonyl function would influence the photophysical and photochemical properties. The computational investigation of 3-phenylpyridazine N-oxide revealed an excited singlet state at 330 nm, which can lead to isomerization reactions researchgate.net.

Structure-Activity Relationship (SAR) Studies: Computational Approaches

Computational approaches are instrumental in elucidating the relationship between the chemical structure of a molecule and its biological activity. For this compound, these methods can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For pyridazinone derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities.

A QSAR study on a series of pyridazinone derivatives investigated their fungicidal activities against housefly larvae asianpubs.org. In this study, the 3D structures of the compounds were optimized using DFT, and various molecular descriptors were calculated. The QSAR models, developed using multiple linear regression, indicated that the total energy of the molecule and the logarithm of the partition coefficient (log P) were the key factors influencing the fungicidal activity asianpubs.org. Specifically, higher total energy and lower log P were correlated with increased activity asianpubs.org. Such models can be valuable in designing new pyridazinone-based agricultural agents.

The following table summarizes the key parameters from a representative QSAR study on pyridazinone derivatives.

| Parameter | Significance |

| Total Energy (E_total) | A descriptor of the molecule's stability. |

| log P | A measure of the molecule's lipophilicity. |

| Correlation | The statistical relationship between the descriptors and biological activity. |

Pharmacophore modeling and molecular docking are powerful computational tools used to understand the interaction of small molecules with their biological targets.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For pyridazinone derivatives, pharmacophore models have been developed to identify the key chemical features responsible for their biological activity. For example, a pharmacophore model for α1-adrenoceptor antagonists was developed based on a series of pyridazinone derivatives acs.org. This model consisted of a positive ionizable feature, three hydrophobic features, and a hydrogen bond acceptor group, which rationalized the structure-activity relationships of these compounds acs.org. In another study, pharmacophore-based inverse virtual screening was used to identify potential new targets for a library of pyridazinone-based small molecules, suggesting aspartate aminotransferase as a promising target nih.govnih.govscienceopen.comtandfonline.com.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies of pyridazinone derivatives have been performed to investigate their binding modes with various biological targets, such as cyclooxygenase (COX) enzymes, which are important in inflammation. For instance, molecular docking studies of 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, a compound structurally related to this compound, assessed its binding capability to COX-2 semanticscholar.org. Such studies can provide detailed information about the interactions between the ligand and the amino acid residues in the active site of the protein, guiding the design of more potent inhibitors.

The table below illustrates typical interactions observed in molecular docking studies of pyridazinone derivatives with a protein target.

| Interaction Type | Interacting Residues | Significance |

| Hydrogen Bonding | Serine, Tyrosine, Arginine | Key for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Contributes to the overall binding affinity. |

| Pi-Pi Stacking | Phenylalanine, Tyrosine | Stabilizes the binding of aromatic moieties. |

In silico ADMET prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying potential liabilities and optimizing the compound's profile.

For pyridazinone derivatives, various in silico ADMET properties have been predicted. These studies often use online tools and specialized software to calculate parameters such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. For example, the ADMET profiles of a series of pyridazinone derivatives were predicted using the pre-ADME and ProTox-II web servers researchgate.net. The results indicated that some compounds had high absorption in the central nervous system, while others were predicted to be hepatotoxic researchgate.net. Another study on pyridazinone derivatives predicted their ADMET properties using Qikprop, ensuring they had drug-like pharmacokinetic profiles based on Lipinski's rule of five imedpub.com.

The following interactive table summarizes key ADMET parameters and their general implications for a drug candidate.

| ADMET Parameter | Description | Favorable Range for Drug Candidates |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Percentage of a compound absorbed from the human intestine. | > 80% |

| Caco-2 Permeability | A measure of intestinal permeability. | > 1 x 10⁻⁶ cm/s |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Ability of a compound to cross the BBB. | LogBB > 0 |

| Plasma Protein Binding (PPB) | The extent to which a compound binds to plasma proteins. | < 95% |

| Metabolism | ||

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. | Non-inhibitor |

| Excretion | ||

| Renal Clearance | The rate at which a compound is cleared by the kidneys. | Varies depending on the drug |

| Toxicity | ||

| hERG Inhibition | Inhibition of the hERG potassium channel, which can lead to cardiotoxicity. | Non-inhibitor |

| Mutagenicity (Ames test) | The potential of a compound to cause DNA mutations. | Negative |

Despite extensive research, specific computational and theoretical chemistry studies focusing solely on the conformational analysis and tautomerism of this compound are not available in the public domain. The existing body of research primarily concentrates on the parent molecule, pyridazin-3(2H)-one, and its other derivatives.

Theoretical investigations into the tautomerism of pyridazin-3(2H)-one have been conducted using Density Functional Theory (DFT) methods. These studies have explored the tautomeric equilibrium between the pyridazin-3(2H)-one (keto) form and its pyridazin-3-ol (enol) tautomer.

Two primary mechanisms for this tautomerization have been computationally investigated for the parent molecule:

Direct Intramolecular Hydrogen Transfer: This mechanism involves the direct migration of a hydrogen atom from the nitrogen at position 2 to the oxygen atom at position 3. Computational models have shown this process to have a very high activation energy, suggesting it is a less favorable pathway.

Dimer-Assisted Double Hydrogen Transfer: A more favored mechanism involves the formation of a dimer of the pyridazin-3(2H)-one molecule. In this arrangement, a concerted transfer of two hydrogen atoms occurs between the two molecules. This pathway has a significantly lower calculated activation energy, indicating that it is the more probable route for tautomerization in the absence of a solvent.

The influence of solvents on the tautomeric equilibrium has also been a subject of theoretical studies for the parent compound. These studies indicate that the presence and nature of the solvent can significantly impact the activation energies and the relative stability of the tautomers.

However, it is crucial to reiterate that these findings pertain to the unsubstituted pyridazin-3(2H)-one. The presence of a butyl group at the 6-position in this compound would introduce steric and electronic effects that could influence both the conformational preferences of the molecule and the energetics of its tautomeric equilibrium. Without specific computational studies on this compound, any discussion on its conformational analysis and tautomerism would be purely speculative and fall outside the scope of scientifically validated findings.

Therefore, no detailed research findings or data tables for the conformational analysis and tautomerism of this compound can be provided at this time.

Emerging Research Directions and Future Prospects for 6 Butylpyridazin 3 2h One

Integration of Novel Synthetic Methodologies with Catalysis

The synthesis of pyridazinone derivatives has traditionally relied on the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. While effective, these methods can sometimes lack efficiency and versatility, particularly for introducing a variety of substituents. Recent research has focused on the development of more sophisticated and efficient synthetic routes, with a strong emphasis on the integration of catalytic processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the functionalization of the pyridazine (B1198779) ring. nih.gov The electron-deficient nature of the pyridazine heterocycle can facilitate the oxidative addition of palladium to a halogen-carbon bond, often without the need for specialized and costly ligands. nih.gov This opens up avenues for the efficient synthesis of a wide array of 6-substituted pyridazinones, including 6-Butylpyridazin-3(2H)-one, by coupling appropriate boronic acids or their derivatives with a halogenated pyridazinone precursor. The versatility of this method allows for the introduction of the butyl group at the 6-position with high yields and selectivity.

Future research in this area is expected to focus on the development of even more sustainable and atom-economical catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., copper, iron, nickel) to replace precious metals like palladium, and the exploration of C-H activation strategies to directly functionalize the pyridazinone core without the need for pre-halogenation. These advancements will not only streamline the synthesis of this compound but also provide access to a broader range of derivatives with tailored properties.

Advancements in Spectroscopic and Structural Characterization Techniques

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the molecular structure of newly synthesized pyridazinones. mdpi.comnih.gov For instance, ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, while FT-IR is used to identify key functional groups like the carbonyl and N-H moieties.

Beyond these conventional methods, advanced spectroscopic and structural characterization techniques are poised to offer deeper insights. Single-crystal X-ray diffraction, where applicable, provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the solid-state packing and its influence on the material's properties.

The future of characterization in this field will likely involve the application of more sophisticated techniques to probe the subtle electronic and dynamic properties of this compound. Techniques such as terahertz (THz) spectroscopy could be employed to investigate low-frequency vibrational modes related to intermolecular interactions and crystal lattice dynamics. Furthermore, advanced NMR techniques, including solid-state NMR and two-dimensional correlation experiments, can provide more detailed structural information and insights into the compound's behavior in different environments.

Synergistic Applications of Computational and Experimental Approaches

The integration of computational chemistry with experimental studies has become an indispensable tool in modern chemical research. For pyridazinone derivatives, this synergy offers a powerful approach to predict and understand their chemical behavior, reactivity, and potential applications. Density Functional Theory (DFT) calculations are frequently used to investigate the geometry, electronic structure, and spectroscopic properties of these molecules. mdpi.comnih.gov

Computational studies can provide valuable insights that complement experimental findings. For example, DFT calculations can be used to:

Optimize molecular geometries: Predicting the most stable conformation of this compound.

Calculate electronic properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity. nih.gov

Simulate spectroscopic data: Predicting NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Map the Molecular Electrostatic Potential (MEP): Identifying the electron-rich and electron-deficient regions of the molecule to predict sites for electrophilic and nucleophilic attack. nih.gov

The table below presents a hypothetical comparison of experimental and DFT-calculated data for a generic 6-substituted pyridazinone, illustrating the synergy between these approaches.

| Property | Experimental Technique | Typical Experimental Value | Computational Method | Calculated Value |

| C=O Stretch | FT-IR Spectroscopy | 1650-1680 cm⁻¹ | DFT (B3LYP/6-31G*) | ~1665 cm⁻¹ |

| ¹H NMR (H at C5) | ¹H NMR Spectroscopy | 6.8-7.2 ppm | GIAO-DFT | ~7.0 ppm |

| HOMO-LUMO Gap | UV-Vis Spectroscopy | 3.5-4.5 eV | TD-DFT | ~4.0 eV |

This synergistic approach allows for a more profound understanding of the structure-activity relationships of this compound. Future research will likely see an increased use of more advanced computational models, including those that account for solvent effects and intermolecular interactions, to provide even more accurate predictions of the compound's behavior in complex systems.

Exploration of New Material Science Applications (e.g., Electronic Materials)

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capabilities, make it an attractive scaffold for the design of new materials. nih.gov Research has indicated that pyridazine-based compounds can exhibit interesting optical and electronic properties, suggesting their potential for use in material science. liberty.edu

Pyridazines are recognized as organic heterocyclic aromatic semiconductors. liberty.edu The π-conjugated system of the pyridazinone ring, coupled with the ability to tune its electronic properties through substitution, makes this compound a candidate for investigation in the field of organic electronics. The introduction of different functional groups can modulate the HOMO and LUMO energy levels, thereby influencing the material's charge transport characteristics. nih.gov

One promising area of application is in the development of materials for nonlinear optics (NLO). Push-pull pyridazine derivatives, where the electron-deficient pyridazine ring is functionalized with electron-donating and electron-accepting groups, have been synthesized and shown to exhibit second-harmonic generation (SHG) activity. nih.gov The butyl group in this compound, being an electron-donating alkyl group, could be a component of such a system.

Future research will likely focus on the synthesis and characterization of a broader range of this compound derivatives with tailored electronic properties. This will involve the strategic incorporation of various electron-donating and electron-withdrawing groups to fine-tune the HOMO-LUMO gap and enhance charge carrier mobility. The investigation of their performance in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as NLO materials will be a key focus of these future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.